3-Bromo-5-chloromandelic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

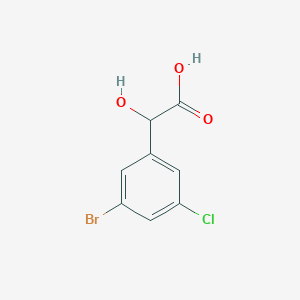

2-(3-Bromo-5-chlorophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of acetic acid, where the hydrogen atoms of the methyl group are substituted by a 3-bromo-5-chlorophenyl group and a hydroxyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-bromo-5-chlorobenzaldehyde.

Formation of Cyanohydrin: The aldehyde group is converted to a cyanohydrin by reaction with sodium cyanide in the presence of ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反应分析

Esterification Reactions

3-Bromo-5-chloromandelic acid undergoes esterification with alcohols under acidic catalysis, forming derivatives critical for medicinal chemistry applications. Key features:

-

Mechanism : Acid-catalyzed nucleophilic substitution of the carboxylic acid group.

-

Applications : Used to create bioactive esters for drug development.

Enzymatic Hydrolysis

Nitrilase enzymes like Burkholderia cenocepacia J2315 (BCJ2315) have been engineered to hydrolyze mandelonitriles to mandelic acids. While directly applicable to o-chloromandelic acid, analogous reactions for this compound could involve:

-

Enantioselective Hydrolysis : Engineered mutants (e.g., I113M/Y199G) achieve >99% enantiomeric excess for related substrates .

-

Biphasic Systems : Ethyl acetate-water mixtures mitigate substrate toxicity and improve yields .

Structural Reactivity

The compound’s reactivity stems from:

-

Halogen Substituents : Bromine and chlorine enhance electrophilicity, enabling diverse synthetic applications.

-

Functional Groups : The carboxylic acid group facilitates esterification, while the hydroxyl group participates in hydrogen bonding .

Physical and Analytical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 190–192°C | |

| Boiling Point | 332.0°C (predicted) | |

| Density | 1.809 g/cm³ | |

| Solubility | Soluble in methanol | |

| Molecular Formula | C₉H₇BrClO₃ |

Key Research Findings

-

Enzyme Engineering : Mutagenesis of nitrilases enhances enantioselectivity for mandelic acid derivatives .

-

Crystallization Behavior : Polymorphic forms and conglomerate formation are critical for industrial applications .

-

Biological Activity : Halogenation increases lipophilicity, potentially enhancing therapeutic efficacy.

生物活性

3-Bromo-5-chloromandelic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance in biochemical research.

Chemical Structure and Properties

This compound possesses the following molecular formula: C9H8BrClO3. The presence of both bromine and chlorine substituents on the aromatic ring contributes to its unique physicochemical properties, influencing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Its halogen atoms may enhance binding affinity and reactivity, allowing it to act as an inhibitor or modulator of various biochemical pathways. Notably, it has been studied for its potential role in enzyme inhibition and protein-ligand interactions, which are critical in numerous metabolic processes.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown its potential to affect α-hydroxyacid oxidases, which play a role in the oxidative metabolism of various substrates . The compound's structural characteristics allow it to compete with natural substrates, leading to decreased enzyme activity.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In one study, derivatives of mandelic acid were tested against various bacterial strains, revealing that modifications such as bromination and chlorination can enhance antimicrobial efficacy. This suggests that this compound may exhibit similar properties, although specific data on its direct antimicrobial effects remain limited .

Case Studies and Research Findings

- Enzymatic Studies : A detailed enzymatic study demonstrated that this compound could significantly inhibit the activity of certain α-hydroxyacid oxidases. The study utilized recombinant Escherichia coli expressing the target enzymes and measured activity changes in the presence of varying concentrations of the compound .

- Antitumor Activity : In a related investigation involving nanoparticles loaded with methenamine mandelate (a derivative), it was found that similar compounds could induce apoptosis in cancer cells through the release of formaldehyde under acidic conditions. This raises the possibility that this compound could be explored for similar applications in cancer therapy .

- Comparative Analysis : A comparative analysis of various mandelic acid derivatives highlighted that those with halogen substitutions (like this compound) exhibited enhanced bioactivity compared to their non-halogenated counterparts. This underscores the importance of structural modifications in developing effective therapeutic agents.

Data Table: Comparative Biological Activity of Mandelic Acid Derivatives

| Compound Name | Molecular Formula | Enzyme Inhibition | Antimicrobial Activity | Antitumor Potential |

|---|---|---|---|---|

| This compound | C9H8BrClO3 | Moderate | Potential | Under Investigation |

| Methenamine mandelate | C7H9N | Low | High | Established |

| 2-Chloromandelic acid | C9H9ClO3 | Low | Moderate | Limited Evidence |

属性

分子式 |

C8H6BrClO3 |

|---|---|

分子量 |

265.49 g/mol |

IUPAC 名称 |

2-(3-bromo-5-chlorophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6BrClO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

InChI 键 |

XEMPSICQMVAHKJ-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C=C1Cl)Br)C(C(=O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。